LogP Reduction: Sulfone vs. Thioether Analog (2,6-Dibromo-4-methylsulfanyl-phenol)
The methylsulfonyl group in the target compound substantially reduces lipophilicity compared to the methylsulfanyl (thioether) analog. PubChem-computed XLogP3 for 2,6-dibromo-4-(methylsulfonyl)phenol is 3.0 [1], whereas the thioether analog 2,6-dibromo-4-methylsulfanyl-phenol has a reported LogP of 3.64 [2]. This ~0.6 log unit reduction translates to approximately a 4-fold lower octanol-water partition coefficient, predicting lower membrane permeability and potentially reduced non-specific protein binding.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem); LogP = 2.32 (Leyan computed) |
| Comparator Or Baseline | 2,6-Dibromo-4-methylsulfanyl-phenol: LogP = 3.64 (Huaxuejia database) |
| Quantified Difference | ΔLogP = 0.64–1.32 units lower for the sulfone (approximately 4- to 21-fold lower partition coefficient) |
| Conditions | Computed physicochemical properties from different databases (PubChem, Leyan, Huaxuejia); values may vary by calculation method |
Why This Matters
Lower LogP directly affects aqueous solubility, formulation compatibility, and biological compartment distribution; the sulfone offers a distinct profile for applications requiring reduced lipophilicity relative to thioether analogs.
- [1] PubChem. (2025). 2,6-Dibromo-4-(methylsulfonyl)phenol (CID 819300). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/20951-04-6 View Source
- [2] Huaxuejia Encyclopedia (化学加百科). (n.d.). 2,6-dibromo-4-methylsulfanyl-phenol (CAS 76330-17-1). Retrieved from https://data.huaxuejia.cn/76330-17-1.html View Source
